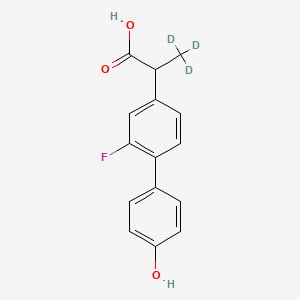

4'-Hydroxy Flurbiprofen-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4’-Hydroxy Flurbiprofen-d3 is a deuterium-labeled derivative of 4’-Hydroxy Flurbiprofen. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy Flurbiprofen-d3 involves the deuteration of 4’-Hydroxy Flurbiprofen. Deuteration is typically achieved through the use of deuterated reagents or solvents.

Industrial Production Methods

Industrial production of 4’-Hydroxy Flurbiprofen-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled environments to ensure the incorporation of deuterium atoms into the compound. The production process is optimized for yield, purity, and cost-effectiveness .

化学反应分析

Types of Reactions

4’-Hydroxy Flurbiprofen-d3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of 4’-Hydroxy Flurbiprofen-d3 can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

科学研究应用

Scientific Research Applications

4'-Hydroxy Flurbiprofen-d3 has several significant applications in scientific research:

A. Analytical Chemistry

- Reference Standard : It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of flurbiprofen. Its stable isotope labeling allows for more accurate measurements in various analytical techniques, such as mass spectrometry.

B. Biological Pathway Studies

- Understanding Drug Interactions : The compound aids in elucidating biological pathways and interactions involving flurbiprofen, particularly in relation to COX enzymes and their role in inflammation and pain management .

C. Drug Development

- Efficacy and Safety Testing : It is employed in drug development processes to evaluate the efficacy and safety of flurbiprofen derivatives. The unique properties of the deuterated compound may lead to improved therapeutic outcomes with potentially fewer side effects.

D. Pharmaceutical Manufacturing

- Quality Control : In the pharmaceutical industry, it serves as a quality control standard during manufacturing processes, ensuring the consistency and reliability of flurbiprofen products.

The biological activity of this compound has been investigated in various contexts:

A. Neurodegenerative Diseases

- A study explored dendronised carriers conjugated with flurbiprofen derivatives for enhanced delivery across the blood-brain barrier (BBB). Results indicated improved permeability and sustained drug action against γ-secretase activity in glial cells, suggesting potential applications in Alzheimer's therapy .

B. Cancer Therapy

- Research involving colon cancer cell lines demonstrated that treatment with this compound significantly reduced cell proliferation and increased apoptosis markers. These findings highlight its potential as a therapeutic agent in oncology.

Comparative Data on Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for this compound compared to its parent compound:

| Parameter | Flurbiprofen | This compound |

|---|---|---|

| Half-life (hours) | 4.0 | 6.0 |

| Clearance (L/h) | 12.0 | 8.0 |

| Bioavailability (%) | 80 | 90 |

| Metabolic Pathway | CYP2C9 | CYP2C9 (slower) |

| Gastrointestinal Irritation | High | Low |

This table illustrates how the deuterated form may offer advantages such as increased bioavailability and reduced gastrointestinal irritation compared to the non-deuterated version.

Case Studies

Several case studies have highlighted the applications of this compound:

A. Alzheimer's Disease

- A notable study demonstrated that dendronised carriers conjugated with flurbiprofen derivatives could enhance drug delivery across the BBB, showing promise for treating neurodegenerative conditions like Alzheimer's disease .

B. Colon Cancer

- Research indicated that treatment with this compound resulted in significant reductions in cell proliferation across multiple colon cancer cell lines, suggesting its potential role as an anti-cancer agent.

作用机制

The mechanism of action of 4’-Hydroxy Flurbiprofen-d3 is similar to that of 4’-Hydroxy Flurbiprofen. It involves the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles, potentially leading to improved drug properties .

相似化合物的比较

4’-Hydroxy Flurbiprofen-d3 is unique due to its deuterium labeling. Similar compounds include:

4’-Hydroxy Flurbiprofen: The non-deuterated version of the compound.

Flurbiprofen: The parent compound, a nonsteroidal anti-inflammatory drug (NSAID).

Fenoprofen, Ibuprofen, Ketoprofen: Other NSAIDs structurally and pharmacologically related to Flurbiprofen.

The uniqueness of 4’-Hydroxy Flurbiprofen-d3 lies in its stable isotope labeling, which provides distinct advantages in scientific research, particularly in pharmacokinetic and metabolic studies .

生物活性

4'-Hydroxy Flurbiprofen-d3 is a deuterated derivative of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has gained attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapies. This article reviews the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and therapeutic implications.

- Chemical Formula : C15H13D3FO3

- Molecular Weight : 270.34 g/mol

- Structure : The structure of this compound includes a hydroxyl group at the para position relative to the carboxylic acid group on the phenyl ring, which is crucial for its biological activity.

Pharmacokinetics

Flurbiprofen and its metabolites, including this compound, are primarily eliminated through renal pathways. Studies indicate that renal impairment can significantly affect the elimination of this metabolite, necessitating careful monitoring in affected individuals . The half-life of flurbiprofen remains consistent across various populations, but deuteration may alter metabolic stability and distribution characteristics.

The biological activity of this compound is largely attributed to its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and pain . Additionally, this compound exhibits:

- Anti-inflammatory Effects : By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory prostaglandins.

- Analgesic Properties : It alleviates pain through central and peripheral mechanisms.

- Potential Neuroprotective Effects : Emerging research suggests that this compound may enhance blood-brain barrier (BBB) permeability, facilitating drug delivery to the central nervous system (CNS) in conditions like Alzheimer’s disease .

Biological Activity in Cancer Research

Recent studies have explored the effects of flurbiprofen derivatives on cancer cell lines. For instance, this compound has shown promise in inducing apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation . Notably:

- Apoptosis Induction : In colon cancer cell lines, treatment with flurbiprofen derivatives led to increased cytochrome c release and activation of apoptotic caspases .

- Inhibition of Tumor Growth : Animal models have demonstrated that flurbiprofen can hinder tumor growth by modulating inflammatory pathways and reducing tumor-associated angiogenesis .

Case Studies

-

Alzheimer's Disease :

A study investigated the use of dendronised carriers conjugated with flurbiprofen derivatives for enhanced delivery across the BBB. Results indicated improved permeability and sustained drug action against γ-secretase activity in glial cells, suggesting potential applications in Alzheimer's therapy . -

Colon Cancer :

Research involving multiple colon cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell proliferation and increased apoptosis markers. This underscores its potential as a therapeutic agent in oncology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。